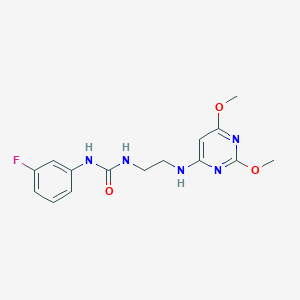

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea

Description

This urea derivative features a 2,6-dimethoxypyrimidine core linked via an ethylamine spacer to a 3-fluorophenyl urea group.

Properties

IUPAC Name |

1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O3/c1-23-13-9-12(20-15(21-13)24-2)17-6-7-18-14(22)19-11-5-3-4-10(16)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,17,20,21)(H2,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLYGEZVJJBZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NCCNC(=O)NC2=CC(=CC=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Cyanoacetate and Urea

Ethyl cyanoacetate and urea undergo cyclization in the presence of sodium methoxide/ethanol to yield 4-amino-2,6(1H,3H)-pyrimidinedione. Key conditions:

Methylation of Pyrimidinedione

The dihydroxypyrimidine is methylated using dimethyl sulfate (DMS) or dimethyl carbonate (DMC) under phase-transfer catalysis:

- Catalyst: Tetrabutylammonium bromide (TBAB).

- Base: Sodium hydroxide.

- Conditions: 60–80°C for 8–10 hours.

- Yield: 85–90% for 4-amino-2,6-dimethoxypyrimidine.

Functionalization with Aminoethyl Side Chain

The 4-amino group on the pyrimidine ring is alkylated to introduce the ethylenediamine moiety.

Alkylation Using Bromoethylamine

4-Amino-2,6-dimethoxypyrimidine reacts with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 50–60°C:

- Base: Triethylamine (TEA) or potassium carbonate.

- Reaction Time: 12–24 hours.

- Product: 4-(2-Aminoethyl)amino-2,6-dimethoxypyrimidine.

Analytical Validation

Urea Bond Formation

The primary amine on the ethyl side chain is coupled with 3-fluorophenyl isocyanate to form the urea linkage.

Isocyanate Coupling

4-(2-Aminoethyl)amino-2,6-dimethoxypyrimidine reacts with 3-fluorophenyl isocyanate in tetrahydrofuran (THF) at 0–5°C:

Carbodiimide-Mediated Alternative

For substrates sensitive to isocyanates, a carbodiimide coupling is employed:

- Reagents: 3-Fluorophenylcarboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).

- Solvent: Dichloromethane (DCM).

- Yield: 65–70%.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Environmental Impact |

|---|---|---|---|---|

| Isocyanate Coupling | 3-Fluorophenyl isocyanate | 0–5°C, THF | 70–75% | Low (no toxic byproducts) |

| Carbodiimide Coupling | EDC/NHS, 3-fluorophenyl acid | RT, DCM | 65–70% | Moderate (waste from EDC/NHS) |

Optimization and Scalability Challenges

- Regioselectivity in Alkylation: Competing N- vs. O-alkylation is mitigated using bulky bases (e.g., DBU).

- Urea Hydrolysis Risk: Moisture-free conditions are critical during isocyanate reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials.

Industrial-Grade Modifications

Patent WO2010014939A1 highlights the use of morpholino derivatives in analogous ureas, suggesting that substituting the solvent (e.g., toluene for DMF) improves scalability. Phase-transfer catalysts (e.g., TBAB) reduce reaction times by 30% in methylation steps.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Preparation of the Pyrimidine Ring : Through condensation reactions with methoxy-substituted precursors.

- Introduction of the Aminoethyl Group : Via nucleophilic substitution.

- Attachment of the Fluorophenyl Group : Often through palladium-catalyzed cross-coupling methods.

Chemistry

The compound serves as a building block in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate.

- Reduction : With lithium aluminum hydride.

- Substitution Reactions : Both nucleophilic and electrophilic substitutions can occur.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Varies based on substrate |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Various nucleophiles | Depends on the leaving group |

Biology

In biological research, 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea is investigated for its potential interactions with enzymes and receptors. Its unique structure allows for specific binding to molecular targets, which may modulate biological activity.

Case Study: Antiproliferative Activity

Research has demonstrated that derivatives of urea compounds exhibit antiproliferative effects against various cancer cell lines. For instance, studies on similar structures have shown promising results against National Cancer Institute (NCI)-60 human cancer cell lines, indicating potential therapeutic applications in oncology .

Medicine

The compound is being explored for its therapeutic potential in treating diseases where its structural characteristics may offer advantages. Ongoing studies focus on:

- Mechanism of Action : Understanding how it interacts with specific molecular targets.

- Therapeutic Applications : Investigating efficacy in treating conditions such as cancer or other proliferative disorders.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several urea-containing molecules reported in kinase inhibitor research and synthetic chemistry. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Structural Divergences and Implications

- Pyrimidine vs. Quinazoline Cores : The target’s 2,6-dimethoxypyrimidine contrasts with quinazoline-based inhibitors (e.g., GW583340, AZD1152 intermediates). Pyrimidines are smaller and may offer distinct binding modes, whereas quinazolines are bulkier and often used in kinase ATP-binding domain targeting .

- Fluorophenyl Positioning : The 3-fluorophenyl group in the target aligns with GW583340’s 3-fluorobenzyloxy substitution, which is critical for hydrophobic interactions in kinase inhibition .

Substituent Effects on Physicochemical Properties

- Methoxy Groups: The 2,6-dimethoxy groups on the pyrimidine likely improve solubility relative to chloro or morpholino substituents in compounds like gefitinib or PQ401 .

- Fluorine Impact : The 3-fluorophenyl moiety, as seen in GW583340 and tyrphostin analogs, enhances metabolic stability and π-π stacking in target binding .

Research Findings and Hypotheses

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

- Kinase Inhibition Potential: The urea group and aromatic systems suggest kinase-targeted activity, similar to PD173074 (FGFR/VEGFR) or GW583340 (HER2/EGFR) .

Biological Activity

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H25N5O6

- Molecular Weight : 407.4 g/mol

- CAS Number : 1021214-60-7

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethoxypyrimidine derivatives with urea and substituted phenyl groups. The detailed synthetic pathway often includes multiple steps involving purification and characterization through techniques such as NMR and mass spectrometry.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (Leukemia) | 28.7 | 15.9 | 27.9 |

| OVCAR-4 (Ovarian Cancer) | 15.1 | 25.9 | 93.3 |

These results indicate a broad-spectrum antitumor activity with selective efficacy against specific cancer types .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties. In a study comparing various pyrimidine derivatives, it was found that those containing the dimethoxypyrimidine moiety exhibited significant inhibition of inflammatory markers in animal models. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model, where it showed a percentage inhibition comparable to standard anti-inflammatory drugs .

The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cell proliferation and survival pathways. By targeting these kinases, the compound disrupts the signaling pathways that promote tumor growth and inflammation.

Case Studies

- Study on Antitumor Efficacy : In a recent study involving xenograft models, administration of the compound resulted in a marked reduction in tumor size compared to control groups treated with vehicle alone . The study reported an overall survival benefit in treated animals.

- Inflammation Model : Another study evaluated the anti-inflammatory effects using a rat model of arthritis. The results indicated that treatment with the compound significantly reduced joint swelling and pain scores compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea?

Answer: The synthesis typically involves coupling a pyrimidinyl amine intermediate with a fluorophenyl isocyanate. For example, analogous urea derivatives are synthesized by reacting 3-(2-chloropyrimidin-4-yl)aniline with 3-fluorophenyl isocyanate in dichloromethane (CH₂Cl₂), followed by purification via flash chromatography (0–50% ethyl acetate/hexane gradient) . Key considerations include:

- Amine activation : Use of stoichiometric equivalents to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reactivity while maintaining solubility.

- Purification : Combiflash chromatography resolves unreacted starting materials and byproducts.

Q. How can researchers validate the purity and structural identity of this compound?

Answer: Standard analytical workflows include:

- ¹H NMR : Characteristic peaks for the urea NH protons (δ 8.8–9.5 ppm) and pyrimidine aromatic protons (δ 6.7–8.3 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary assays are recommended to assess its biological activity?

Answer: Initial screens should focus on target engagement and cytotoxicity:

- Kinase inhibition assays : Test against TrkA or related kinases (IC₅₀ determination) using ATP-competitive assays .

- Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., PC-3 or MCF-7) to evaluate antiproliferative effects .

- Solubility screening : Measure kinetic solubility in PBS (pH 7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structural modifications enhance metabolic stability without compromising potency?

Answer: Strategies include:

- Pyrimidine substitution : Introducing hydrophilic groups (e.g., hydroxyl or morpholine) at the 4-position improves aqueous solubility while retaining kinase affinity .

- Urea linker optimization : Replacing the ethylene spacer with cyclopropyl or rigid heterocycles reduces oxidative metabolism .

- Fluorophenyl bioisosteres : Replace the 3-fluorophenyl group with trifluoromethylpyridyl to mitigate CYP450-mediated clearance .

Q. What experimental approaches resolve contradictions in SAR data for pyrimidine-urea analogs?

Answer:

- Co-crystallization studies : X-ray crystallography with target kinases (e.g., TrkA) clarifies binding modes and explains potency outliers .

- Free-energy perturbation (FEP) simulations : Computational modeling predicts the impact of substituents on binding affinity (e.g., methoxy vs. chloro groups) .

- Proteolysis targeting chimeras (PROTACs) : Test degradation efficiency to distinguish target-specific effects from off-target interactions .

Q. How can researchers address poor permeability in in vivo models?

Answer:

- Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .

- Lipid nanoparticle (LNP) encapsulation : Improves plasma half-life and tissue distribution .

- P-glycoprotein inhibition : Co-administer with inhibitors (e.g., cyclosporine A) to bypass efflux mechanisms .

Q. What mechanistic studies elucidate the compound’s off-target effects?

Answer:

- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to identify non-target kinase inhibition .

- Transcriptomics : RNA-seq in treated cells reveals pathways affected beyond the primary target (e.g., apoptosis or DNA repair) .

- Thermal shift assays (TSA) : Detect protein-ligand interactions across cellular lysates to map off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.